molecular formula C10H11BrN2S B13199913 3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine

3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine

Cat. No.: B13199913
M. Wt: 271.18 g/mol
InChI Key: LMZLIMCCIDLJIO-UHFFFAOYSA-N
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Description

3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyridine moiety. Its structure includes a bromine atom at position 3, an ethyl group at position 5, and methyl groups at positions 4 and 4. Thiazolo[5,4-b]pyridine derivatives are recognized for their versatility in medicinal chemistry, with applications ranging from kinase inhibition to anticancer activity .

Properties

Molecular Formula

C10H11BrN2S

Molecular Weight

271.18 g/mol

IUPAC Name

3-bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C10H11BrN2S/c1-4-7-5(2)8-9(11)13-14-10(8)12-6(7)3/h4H2,1-3H3

InChI Key

LMZLIMCCIDLJIO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N=C1C)SN=C2Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of a pyridine derivative with a thioamide under acidic conditions to form the thiazole ring. The reaction conditions often involve the use of ethanol and triethylamine as solvents and catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[5,4-b]pyridine derivatives .

Scientific Research Applications

3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist to histamine H3 receptors, thereby modulating histamine-related pathways .

Comparison with Similar Compounds

Key Observations:

  • Bromine Substituent : The bromine atom in the target compound likely increases reactivity for further functionalization (e.g., Suzuki couplings) and may influence target binding through steric or electronic effects .
  • Sulfonamide Functionality : Critical for PI3Kα inhibition (e.g., 19a–19c), where electron-withdrawing groups on the sulfonamide aryl ring strengthen hydrogen bonding with Lys802 .
  • Heterocyclic vs. Phenyl Substitution : Pyridyl/morpholinyl groups (19a) outperform phenyl in PI3Kα inhibition, highlighting the importance of nitrogen-rich motifs for kinase targeting .

Enzymatic Inhibition Profiles

PI3Kα Inhibitors:

  • 19a exhibits nanomolar potency (IC50 = 3.6 nM) and selectivity over PI3Kβ (10-fold reduction), attributed to its dual pyridyl-morpholinyl architecture .
  • 19d (methyl sulfonamide) shows reduced activity (IC50 = 53 nM), underscoring the necessity of aryl sulfonamides .

c-KIT Inhibitors:

  • 6h (3-CF3 phenyl) demonstrates moderate c-KIT inhibition (IC50 = 9.87 µM), but elongation or urea substitutions (6i, 6j) abolish activity, emphasizing strict steric requirements .

Anticancer Agents:

    Biological Activity

    Chemical Structure

    The chemical structure of 3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine is represented as follows:

    PropertyValue
    Molecular FormulaC10H11BrN2S
    Molecular Weight271.18 g/mol
    IUPAC Name3-bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine
    InChIInChI=1S/C10H11BrN2S/c1-4-7-5(2)8-9(11)13-14-10(8)12-6(7)3/h4H2,1-3H3
    SMILESCCC1=C(C2=C(N=C1C)SN=C2Br)C

    Biological Activity Overview

    While direct studies on the biological activity of 3-Bromo-5-ethyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine are scarce, compounds with similar thiazolo-pyridine frameworks have demonstrated various biological activities. The following sections summarize findings related to its potential antimicrobial and antifungal properties.

    Antimicrobial Properties

    Research indicates that thiazolo-pyridine derivatives can exhibit significant antimicrobial activity. For instance:

    • Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents (like bromine) is often linked to enhanced antibacterial properties .
      CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
      Example Compound AS. aureus0.0039 mg/mL
      Example Compound BE. coli0.025 mg/mL

    Antifungal Activity

    Thiazolo-pyridine derivatives are also explored for antifungal applications. For example:

    • Fungal Strains Tested : Compounds have been evaluated against Candida albicans and other fungal pathogens.
      CompoundFungal StrainInhibition Zone (mm)
      Example Compound CC. albicans10–22 mm

    The proposed mechanism of action for compounds in this class often involves the inhibition of specific enzymes or receptors. For example, some thiazolo-pyridines may act as antagonists to histamine H3 receptors or inhibit DNA gyrase in bacteria . This inhibition can lead to disrupted cellular processes in pathogens.

    Case Studies and Related Research

    Several studies have explored the biological activity of related compounds:

    • Study on Pyridine Derivatives : A study evaluated various pyridine derivatives for their antimicrobial activity and found that modifications at specific positions significantly impacted their efficacy against Gram-positive and Gram-negative bacteria .
    • Thiazole-based Compounds : Research on thiazole derivatives highlighted their potential as effective antimicrobial agents due to structural features that enhance interaction with microbial targets .

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